molecular formula C18H25BrClNO7 B4044553 4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4044553
M. Wt: 482.7 g/mol
InChI Key: NIGCTHIISNAEQP-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a useful research compound. Its molecular formula is C18H25BrClNO7 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate is 481.05029 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Complexation in Organometallic Chemistry

One study focuses on the synthesis and complexation of palladium(II) and mercury(II) with novel organometallic compounds, highlighting methodologies that could be relevant for the synthesis and application of the specified compound in organometallic chemistry. This research could inform the development of new materials or catalytic processes (Singh et al., 2000).

Environmental Degradation Studies

Another pertinent area of research involves the environmental degradation of pollutants, where methods similar to those used in the degradation of 2-chloro-N-(2-methyl-6-ethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide and methyl parathion could potentially be applied to understand the environmental impact and degradation pathways of the compound (Pignatello & Sun, 1995).

Theoretical and Quantum Chemical Studies

Research on the inhibition efficiencies of certain compounds as corrosion inhibitors for metals provides an example of applying theoretical and quantum chemical calculations to predict the activity of similar compounds. Such studies could be adapted to investigate the properties and potential applications of the specified compound in materials science (Zarrouk et al., 2014).

Antioxidant Properties and Biological Evaluation

Studies on the synthesis and biological evaluation of compounds, including their antioxidant properties, showcase how similar methodologies could be employed to assess the biological activity and potential therapeutic applications of the compound . This area of research is crucial for identifying new drugs and understanding their mechanisms of action (Balaydın et al., 2010).

Sorption Studies for Environmental Applications

Investigations into the sorption of phenoxy herbicides to soil and other materials provide insights into environmental behavior and remediation techniques that could be relevant for managing the environmental impact of related compounds. These studies contribute to our understanding of pollutant distribution and potential methods for environmental cleanup (Werner et al., 2012).

Properties

IUPAC Name

4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrClNO3.C2H2O4/c1-12-10-19(11-13(2)22-12)5-6-20-7-8-21-16-4-3-14(17)9-15(16)18;3-1(4)2(5)6/h3-4,9,12-13H,5-8,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGCTHIISNAEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.